- New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with HydrazineJournal of Organic Chemistry, 2006, 71(21), 8166-8172,
Cas no 94444-96-9 (5-Methoxy-1H-indazole)

5-Methoxy-1H-indazole structure
商品名:5-Methoxy-1H-indazole
5-Methoxy-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 5-Methoxy-1H-indazole
- : 5-METHOXY-1H-INDAZOLE
- 1H-INDAZOLE,5-METHOXY-
- 5-Methoxy (1H)indazole
- 5-Methoxyindazole
- 1H-Indazole, 5-methoxy-
- 2H-Indazole, 5-methoxy-
- 5-methoxy-indazole
- PubChem11084
- GZWWDKIVVTXLFL-UHFFFAOYSA-N
- BCP27396
- FCH857343
- BDBM50099402
- VI20055
- PB32539
- TRA0083056
- OR110371
- SY020404
- BL004020
- A
- 5-Methoxy-1H-indazole (ACI)
- 5-methoxy-1~{H}-indazole
- MFCD07781657
- SVT
- J-517661
- AKOS005146475
- 94444-96-9
- CS-D0861
- SCHEMBL1141784
- SS-6019
- SCHEMBL18003378
- CHEMBL15739
- AC-29479
- DTXSID20537722
- DB-007066
-
- MDL: MFCD07781657
- インチ: 1S/C8H8N2O/c1-11-7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10)
- InChIKey: GZWWDKIVVTXLFL-UHFFFAOYSA-N
- ほほえんだ: N1NC2C(=CC(=CC=2)OC)C=1
計算された属性
- せいみつぶんしりょう: 148.06400
- どういたいしつりょう: 148.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 37.9
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.244
- ふってん: 312.5℃ at 760 mmHg
- フラッシュポイント: 312.497 °C at 760 mmHg
- 屈折率: 1.647
- PSA: 37.91000
- LogP: 1.57150
5-Methoxy-1H-indazole セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険カテゴリコード: 22-41
- セキュリティの説明: 26-39
- ちょぞうじょうけん:Sealed in dry,Room Temperature
5-Methoxy-1H-indazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Methoxy-1H-indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR110371-250mg |
5-Methoxy-1H-indazole |
94444-96-9 | 250mg |
£23.00 | 2025-02-19 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0043-1g |
5-Methoxy-1H-indazole |
94444-96-9 | 96% | 1g |
¥524.64 | 2025-01-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-299858-250 mg |
5-Methoxyindazole, |
94444-96-9 | 250MG |
¥1,053.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-299858A-1g |
5-Methoxyindazole, |
94444-96-9 | 1g |
¥2106.00 | 2023-09-05 | ||
BAI LING WEI Technology Co., Ltd. | 127427-1G |
5-Methoxy-1H-indazole, 97% |
94444-96-9 | 97% | 1G |
¥ 203 | 2022-04-26 | |
eNovation Chemicals LLC | D698123-1g |
5-Methoxy-1H-indazole |
94444-96-9 | >97% | 1g |
$100 | 2023-09-02 | |
eNovation Chemicals LLC | D488311-50g |
5-METHOXY-1H-INDAZOLE |
94444-96-9 | 97% | 50g |
$1800 | 2024-06-05 | |
Fluorochem | 092863-1g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 1g |
£36.00 | 2022-03-01 | |
Fluorochem | 092863-5g |
5-Methoxy-1H-indazole |
94444-96-9 | 95% | 5g |
£130.00 | 2022-03-01 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY020404-5g |
5-Methoxy-1H-indazole |
94444-96-9 | >97% | 5g |
¥710.00 | 2024-07-09 |
5-Methoxy-1H-indazole 合成方法
ごうせいかいろ 1
はんのうじょうけん
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Hantzsch ester Catalysts: Diisopropylethylamine , Copper(1+), [1,1′-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosphine-κP]](2… Solvents: Tetrahydrofuran ; 24 h
リファレンス
- Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a PhotocatalystJournal of Organic Chemistry, 2020, 85(13), 8732-8739,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Methanol ; 3 h, rt
リファレンス
- Preparation of indazole and application of said indazole in synthesis of medicine, China, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Acetic anhydride , Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → -5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 1 h, -5 °C
1.4 Reagents: Water ; 10 min, 0 °C
1.5 Solvents: Toluene ; 1.5 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; rt → -5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ; 1 h, -5 °C
1.4 Reagents: Water ; 10 min, 0 °C
1.5 Solvents: Toluene ; 1.5 h, rt → 80 °C
リファレンス
- Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
リファレンス
- Aminopiperidine indazoles as orally efficacious melanin concentrating hormone receptor-1 antagonistsBioorganic & Medicinal Chemistry Letters, 2005, 15(23), 5293-5297,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; 2 h, rt
リファレンス
- Synthesis of new dehydro 2-azatryptophans and derivatives via Heck cross-coupling reactions of 3-iodoindazoles with methyl 2-(acetylamino)acrylateSynthesis, 2006, (20), 3506-3514,
ごうせいかいろ 7
はんのうじょうけん
リファレンス
- Competitive pathways in the reaction between aromatic azosulfides and enolates in DMSOPhosphorus, 1993, 74(1-4), 409-10,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: Dimethylformamide ; 5 h, 120 °C
リファレンス
- A novel copper-catalyzed, hydrazine-free synthesis of N-1 unsubstituted 1H-indazoles using stable guanylhydrazone salts as substratesTetrahedron, 2021, 91,,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; rt; 3 h, rt
リファレンス
- Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron DerivativesJournal of Medicinal Chemistry, 2010, 53(5), 2324-2328,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: 18-Crown-6 Solvents: Chloroform ; 2 h, rt
リファレンス
- Preparation of quinolines, indazoles, and their analogs as thyroid receptor agonists, World Intellectual Property Organization, , ,
ごうせいかいろ 11
はんのうじょうけん
リファレンス
- Product class 2: 1H- and 2H-indazolesScience of Synthesis, 2002, 12, 227-324,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 10 min, 80 °C
1.2 Reagents: Benzophenone hydrazone ; 16 h, 100 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 1 h, 100 °C
1.2 Reagents: Benzophenone hydrazone ; 16 h, 100 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 1 h, 100 °C
リファレンス
- A general synthesis of diversely substituted indazoles and hetero-aromatic derivatives from o-halo-(het)arylaldehydes or -phenonesTetrahedron, 2014, 70(44), 8413-8418,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Potassium acetate , 18-Crown-6 Solvents: Chloroform
リファレンス
- Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: a mild and flexible strategy to design 2-aza tryptaminesTetrahedron Letters, 2002, 43(15), 2695-2697,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Acetic acid , Sodium nitrite , Hydrochloric acid , Ammonium tetrafluoroborate Solvents: Water ; 0 °C → rt
1.2 Reagents: Potassium acetate Solvents: Ethyl acetate
1.2 Reagents: Potassium acetate Solvents: Ethyl acetate
リファレンス
- Discovery and SAR of spirochromane Akt inhibitorsBioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2410-2414,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Methanol ; 3 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
リファレンス
- Copper(I) Oxide-Mediated Cyclization of o-Haloaryl N-Tosylhydrazones: Efficient Synthesis of IndazolesAdvanced Synthesis & Catalysis, 2016, 358(6), 926-939,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; overnight, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
リファレンス
- Synthesis of 3-(2-Hydroxyaryl)indazole Derivatives through Radical O-Arylation and [3,3]-Rearrangement from N-Hydroxyindazoles and Diaryliodonium SaltsAdvanced Synthesis & Catalysis, 2022, 364(22), 3782-3788,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Hydrazine hydrochloride (1:?) Solvents: Ethanol ; 3 h, reflux
リファレンス
- Synthesis, antifungal activity and qsar of novel pyrazole amides as succinate dehydrogenase inhibitorsHeterocycles, 2018, 96(1), 74-85,
5-Methoxy-1H-indazole Raw materials
- 5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indazole
- Borate(1-),tetrafluoro-
- 2-Hydroxy-5-methoxybenzaldehyde
- 4-Methoxy-2-methylaniline
- 1H-Indazole, 5-methoxy-1-(phenylsulfonyl)-
- (5-methoxy-2-nitrophenyl)methanamine
- 2-Bromo-5-methoxybenzaldehyde
5-Methoxy-1H-indazole Preparation Products
5-Methoxy-1H-indazole 関連文献
-
James D. Sitter,Edgar E. Lemus-Rivera,Aaron K. Vannucci Org. Biomol. Chem. 2023 21 4290
-
Arnaud Chevalier,Abdelaaziz Ouahrouch,Alexandre Arnaud,Thibault Gallavardin,Xavier Franck RSC Adv. 2018 8 13121
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推奨される供給者
Amadis Chemical Company Limited
(CAS:94444-96-9)5-Methoxy-1H-indazole

清らかである:99%/99%/99%/99%
はかる:25.0g/50.0g/100.0g/250.0g
価格 ($):183.0/310.0/527.0/1055.0